molecular formula C17H10ClFN2O4S B2611679 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate CAS No. 877636-25-4

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate

Cat. No.: B2611679
CAS No.: 877636-25-4
M. Wt: 392.79
InChI Key: VJISKANEUAYIFQ-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a synthetic small molecule structurally related to ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate), a well-characterized antagonist of the apelin receptor (APJ) . Its core structure consists of:

  • A 4H-pyran-4-one scaffold derived from kojic acid.
  • A pyrimidin-2-ylsulfanylmethyl substituent at the 6-position of the pyranone ring.
  • A 2-chloro-6-fluorobenzoate ester group at the 3-position, replacing the 4-nitrobenzoate moiety in ML221.

This compound is hypothesized to interact with the APJ receptor, a G protein-coupled receptor (GPCR) involved in cardiovascular homeostasis, energy metabolism, and disease pathogenesis . While ML221 has been extensively studied for its antagonistic effects on APJ-mediated cAMP inhibition and β-arrestin recruitment , the biological activity of the 2-chloro-6-fluorobenzoate analog remains less characterized. Its structural modifications may influence solubility, metabolic stability, and receptor-binding affinity compared to ML221 and related analogs.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O4S/c18-11-3-1-4-12(19)15(11)16(23)25-14-8-24-10(7-13(14)22)9-26-17-20-5-2-6-21-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJISKANEUAYIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved are subjects of ongoing research and may include interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Benzoate Substituent APJ IC50 (cAMP/β-arrestin) Solubility (pH 7.4) Selectivity Over AT1 Receptor Key References
ML221 (4-nitrobenzoate) 4-NO₂ 0.70 µM / 1.75 µM Poor (14 µM) >37-fold
4-Bromobenzoate analog 4-Br 2.1 µM / 4.8 µM Moderate ~20-fold
4-Trifluoromethylbenzoate analog 4-CF₃ 3.5 µM / 6.2 µM Moderate ~15-fold
2-Chloro-6-fluorobenzoate (target compound) 2-Cl, 6-F Not reported Predicted low Unknown Inferred
2-Phenylacetate analog (BE79268) 2-PhCH₂COO⁻ Not tested Available commercially Unknown

Key Comparisons:

Activity and Selectivity :

  • ML221’s 4-nitrobenzoate group is critical for potent APJ antagonism (IC50 < 1 µM in cAMP assays) and selectivity over the AT1 receptor (>37-fold) . The nitro group’s strong electron-withdrawing properties likely enhance binding to APJ’s hydrophobic pocket.
  • Halogenated analogs (e.g., 4-Br, 4-CF₃) show reduced potency (IC50 > 2 µM), suggesting substituent position and electronic effects significantly impact activity . The target compound’s 2-chloro-6-fluoro substitution may disrupt optimal binding due to steric hindrance or altered electronic interactions.

Physicochemical Properties :

  • ML221 has poor aqueous solubility (14 µM at pH 7.4) and rapid hepatic metabolism, limiting its in vivo utility . The 2-chloro-6-fluorobenzoate derivative’s increased lipophilicity (due to halogens) may further reduce solubility but improve membrane permeability.

Synthetic Accessibility :

  • ML221 and analogs are synthesized via a three-step process: (1) chlorination of kojic acid, (2) alkylation with pyrimidine-2-thiol, and (3) esterification with substituted benzoyl chlorides . The target compound would follow this route using 2-chloro-6-fluorobenzoyl chloride in the final step.

Biological Implications :

  • ML221 inhibits APJ-mediated signaling pathways (e.g., ERK/MAPK, PI3K/AKT), attenuating cardiomyocyte apoptosis and oxidative stress in vitro and in vivo . Structural analogs with weaker activity (e.g., 4-Br, 4-CF₃) show diminished pathway modulation, suggesting the target compound’s efficacy depends on its substituent’s electronic and steric profile.

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview of the compound's properties and applications.

Molecular Structure

The molecular formula of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is C17H15ClFN2O4SC_{17}H_{15}ClFN_2O_4S with a molecular weight of approximately 382.43 g/mol. The structure consists of:

  • A pyran ring , which contributes to the compound's stability and reactivity.
  • A pyrimidine moiety linked through a sulfur atom, enhancing its potential interactions with biological targets.
  • A benzoate group that may influence solubility and biological activity.

Table: Structural Features and Implications

FeatureDescriptionBiological Implications
Pyran RingStabilizes the structurePotential for enzyme inhibition
Pyrimidine MoietyContains nitrogen and sulfurInteraction with nucleic acids
Benzoate GroupEnhances lipophilicityImproved membrane permeability

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit key enzymes involved in disease processes. Notably, docking studies have revealed interactions with cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation.

Case Study: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various pyran derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents for Alzheimer's disease.

Table: Biological Activity Summary

Activity TypeTarget EnzymeIC50 Value (µM)
Cholinesterase InhibitionAChE10.4
BChE7.7
Anti-inflammatoryCOX-2Moderate
Antioxidant ActivityFree Radical ScavengingSignificant

The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exerts its biological effects likely involves binding to specific active sites on target proteins, thereby modulating their activity. The presence of electron-withdrawing groups such as fluorine enhances binding affinity through stronger interactions with enzyme residues.

Molecular Docking Insights

Molecular docking simulations have elucidated how the compound interacts with active sites of enzymes like AChE and COX-2. These studies indicate that halogen bonding plays a crucial role in stabilizing the enzyme-ligand complex, leading to enhanced inhibitory effects.

Research Applications

The unique structural attributes of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran make it a promising candidate for further research in various fields:

  • Medicinal Chemistry : Development of new drugs targeting neurodegenerative diseases and inflammatory conditions.
  • Biochemistry : Investigation into enzyme mechanisms and pathways influenced by this compound.
  • Pharmaceutical Industry : Potential use in formulating new antimicrobial agents.

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